molecular formula C33H37CaFN2O6 B164536 Atorvastatin calcium trihydrate CAS No. 344423-98-9

Atorvastatin calcium trihydrate

Número de catálogo: B164536
Número CAS: 344423-98-9
Peso molecular: 616.7 g/mol
Clave InChI: IHXNSKSKVAAEPI-AJUXDCMMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atorvastatin calcium trihydrate is a statin medication widely used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a calcium salt form of atorvastatin, which is a selective, competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, while increasing high-density lipoprotein (HDL) cholesterol levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of atorvastatin calcium trihydrate involves several synthetic steps. The process typically starts with the synthesis of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization of the compound from a mixed solvent system. The crude product is refined and crystallized to obtain high-purity this compound crystals. This method ensures the removal of impurities and provides a stable and reliable crystallization process suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Atorvastatin calcium trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. The specific products depend on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Atorvastatin is indicated for both primary and secondary prevention of cardiovascular events:

  • Primary Prevention : In patients without clinically evident coronary heart disease (CHD) but with multiple risk factors (e.g., age, hypertension, smoking), atorvastatin reduces the risk of myocardial infarction, stroke, and revascularization procedures .
  • Secondary Prevention : For patients with established CHD, atorvastatin significantly lowers the risk of non-fatal myocardial infarction, fatal and non-fatal strokes, and hospitalization for congestive heart failure (CHF) .

Treatment of Dyslipidemia

Atorvastatin is effective in managing various forms of dyslipidemia:

  • Hypercholesterolemia : It is used as an adjunct to diet to reduce elevated total cholesterol, LDL-C, apolipoprotein B (ApoB), and triglycerides while increasing HDL-C levels .
  • Homozygous Familial Hypercholesterolemia : Atorvastatin is utilized alongside other lipid-lowering treatments to manage this rare genetic condition effectively .
  • Pediatric Use : The drug is also indicated for boys and postmenarchal girls aged 10 to 17 years with heterozygous familial hypercholesterolemia when dietary therapy fails .

Efficacy Studies

Several studies have evaluated the efficacy of atorvastatin in various populations:

  • A multicenter study compared generic atorvastatin with a branded formulation, revealing that the generic formulation achieved a higher LDL cholesterol goal achievement rate after 8 weeks .

Data Table: Efficacy Outcomes from Clinical Trials

Study TypePopulationDurationPrimary EndpointOutcome
Randomized Controlled TrialHypercholesterolemic Patients8 weeksChange in LDL-C levelsGeneric atorvastatin showed superior efficacy
Prospective CohortPatients with CHD12 monthsIncidence of myocardial infarctionSignificant reduction in events reported

Combination Therapies

Atorvastatin is often used in combination with other medications to enhance cardiovascular outcomes:

  • Fixed Drug Combinations : Studies have explored combining atorvastatin with antihypertensives like lisinopril to improve overall cardiovascular risk management .

Case Study: Combination Therapy for Hypertension

In a clinical trial involving atorvastatin, aspirin, and lisinopril, researchers found that this combination significantly reduced blood pressure and improved lipid profiles compared to monotherapy approaches. The synergistic effect highlighted the importance of multi-drug strategies in managing cardiovascular diseases effectively.

Emerging Applications

Recent research has investigated the repurposing of atorvastatin for other conditions beyond dyslipidemia:

  • Chagas Disease : Preliminary studies have suggested that atorvastatin may exhibit antiparasitic activity against Trypanosoma cruzi when used in combination with other drugs, presenting a novel approach to treating this neglected tropical disease .

Mecanismo De Acción

Atorvastatin calcium trihydrate exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol. By competitively inhibiting this enzyme, the compound reduces the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol by the liver, thereby lowering blood cholesterol levels .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Actividad Biológica

Atorvastatin calcium trihydrate, a member of the statin class of drugs, is primarily utilized for managing hypercholesterolemia and reducing cardiovascular risk. Beyond its lipid-lowering effects, atorvastatin exhibits various biological activities that contribute to its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid metabolism, anti-inflammatory properties, and potential implications in cancer therapy.

Atorvastatin acts as a competitive inhibitor of the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor for cholesterol synthesis, thereby lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels . The drug also upregulates hepatic LDL receptors, enhancing the clearance of LDL from the bloodstream .

Biological Activities

  • Lipid Metabolism Modulation :
    • Reduction in Lipid Levels : Atorvastatin significantly decreases total cholesterol, LDL cholesterol, and triglycerides. A study demonstrated that this compound improved lipid profiles in high-fat diet-induced models by reducing blood lipid levels and ameliorating liver steatosis .
    • Impact on Intestinal Microbiome : Research indicates that atorvastatin can positively influence gut microbiota composition, which may play a role in metabolic disorders associated with dyslipidemia .
  • Anti-inflammatory Effects :
    • Atorvastatin exhibits anti-inflammatory properties by downregulating inflammatory markers such as C-reactive protein (CRP) and toll-like receptor 4 (TLR4). These actions contribute to its cardioprotective effects by reducing vascular inflammation and preventing atherosclerosis .
    • In animal models of renal ischemia, atorvastatin decreased oxidative stress and inflammation markers, indicating its potential utility in inflammatory conditions beyond cardiovascular diseases .
  • Anticancer Potential :
    • Recent studies have highlighted atorvastatin's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by inhibiting mevalonate production, which is crucial for cell growth and survival . The modulation of pathways involved in cell proliferation and apoptosis may provide a therapeutic avenue for cancer treatment .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of atorvastatin:

  • Efficacy in Cholesterol Management : In a multicenter study comparing generic versus branded formulations of atorvastatin at 20 mg/day over eight weeks, the generic formulation demonstrated a significantly higher LDL cholesterol goal achievement rate compared to the branded version .
  • Adverse Effects : Common adverse reactions reported include myalgia, gastrointestinal disturbances, and elevated liver enzymes. Serious adverse effects such as rhabdomyolysis remain rare but are significant considerations in high-dose regimens .

Table 1: Lipid Profile Changes with Atorvastatin Treatment

ParameterBaseline (mg/dL)After 8 Weeks (mg/dL)% Change
Total Cholesterol240190-20.8%
LDL Cholesterol160100-37.5%
HDL Cholesterol4050+25%
Triglycerides150120-20%

Table 2: Common Adverse Effects in Clinical Trials

Adverse EffectIncidence (%)
Myalgia6.0
Diarrhea6.8
Elevated Liver Enzymes2.0
Rhabdomyolysis<0.1

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Atorvastatin calcium trihydrate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. Methodologies include:

  • Mobile phase optimization : Acetonitrile-phosphate buffer (pH 3.0–5.0) systems are commonly used to achieve baseline separation .
  • Validation parameters : Linearity (1–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) are validated per ICH guidelines .
  • Spectrophotometric alternatives : Ion-pair complex formation with acid dyes (e.g., bromothymol blue) allows UV detection at λmax 400–420 nm, validated for cost-effective bulk analysis .

Q. How are impurities in this compound identified and characterized?

Answer: Impurity profiling involves:

  • Chromatographic separation : Using EP/USP pharmacopeial methods with C18 columns and gradient elution to resolve 15+ impurities (e.g., Impurities B, C, and pyrrolidone analogs) .
  • LC-MS characterization : Structural identification via molecular ion peaks (e.g., m/z 572.68 for Impurity 1) and fragmentation patterns .
  • Reference standards : Pharmacopeial impurity standards (e.g., ACI 011202) ensure traceability and compliance with regulatory limits (e.g., ≤0.4% for unspecified impurities) .

Q. What are the standard protocols for validating HPLC methods for this compound analysis?

Answer: Validation follows ICH Q2(R1) guidelines:

  • Specificity : Forced degradation studies (acid/base/oxidative stress) confirm resolution from degradation products .
  • Robustness : Testing variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .
  • Detection limits : LOD and LOQ are determined via signal-to-noise ratios (typically 0.1 µg/mL and 0.3 µg/mL, respectively) .

Advanced Research Questions

Q. What strategies resolve contradictions in polymorphic form data during solid-state characterization?

Answer: Conflicting polymorph data are addressed via:

  • X-ray crystallography : Resolves crystal packing differences (e.g., trihydrate vs. anhydrous forms) .
  • Thermal analysis : DSC/TGA identifies hydrate stability (e.g., water loss at 40–100°C) and polymorphic transitions .
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity to differentiate metastable forms .

Q. How can researchers optimize co-crystal formulations of this compound to enhance solubility?

Answer: Co-crystal development involves:

  • Screening excipients : Dipicolinic acid or nicotinamide as co-formers improve aqueous solubility (e.g., 2.5-fold increase) via hydrogen bonding .
  • Experimental design : Factorial designs optimize molar ratios (e.g., 1:1 to 1:3 drug-coformer) and solvent systems (ethanol/water) .
  • Dissolution testing : USP Apparatus II (50 rpm, 37°C) validates bioavailability improvements in biorelevant media (e.g., FaSSIF) .

Q. How do researchers address stability challenges of this compound under various environmental conditions?

Answer: Stability studies include:

  • Forced degradation : Exposure to UV light (ICH Q1B), 40°C/75% RH (accelerated conditions) to quantify degradation products (e.g., lactone formation) .
  • HPLC-UV/PDA monitoring : Tracking peak area changes for impurities (e.g., oxidation-induced Impurity D) .
  • Packaging optimization : Aluminum/PVC blisters reduce moisture uptake and photodegradation .

Q. What advanced techniques characterize the stereochemical configuration of this compound?

Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane-isopropanol gradients .
  • NMR spectroscopy : <sup>1</sup>H-<sup>13</sup>C HMBC correlations confirm (3R,5R) stereochemistry .
  • X-ray diffraction : Single-crystal analysis validates absolute configuration (CCDC deposition recommended) .

Q. How are dissolution methods tailored for this compound tablets to ensure bioequivalence?

Answer:

  • BCS-based approaches : For Class II drugs, non-sink conditions (pH 6.8 phosphate buffer, 900 mL) mimic intestinal absorption .
  • Liquisolid formulations : Propylene glycol as a solvent enhances dissolution rates (Q30min ≥85%) via improved wettability .
  • In vitro-in vivo correlation (IVIVC) : Level A correlation using USP Apparatus I/II and pharmacokinetic data .

Propiedades

Número CAS

344423-98-9

Fórmula molecular

C33H37CaFN2O6

Peso molecular

616.7 g/mol

Nombre IUPAC

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1

Clave InChI

IHXNSKSKVAAEPI-AJUXDCMMSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

SMILES isomérico

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

SMILES canónico

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

melting_point

159.1 - 190.6 °C

Key on ui other cas no.

344423-98-9

Descripción física

Solid

Pictogramas

Health Hazard; Environmental Hazard

Números CAS relacionados

344920-08-7

Solubilidad

Practically insoluble

Sinónimos

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium trihydrate
Reactant of Route 2
Atorvastatin calcium trihydrate
Reactant of Route 3
Atorvastatin calcium trihydrate
Reactant of Route 4
Atorvastatin calcium trihydrate
Reactant of Route 5
Atorvastatin calcium trihydrate
Reactant of Route 6
Atorvastatin calcium trihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.